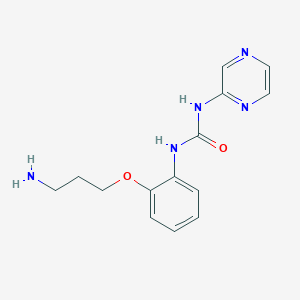

1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

XL844は、細胞周期とDNA修復機構の調節に不可欠なチェックポイントキナーゼ1および2の強力な阻害剤です。 この化合物は、固形腫瘍の治療における可能性と、化学療法剤および放射線療法の有効性を高めるための可能性について調査されてきました .

準備方法

XL844の合成には、中間体の調製とその後の特定の条件下での反応を含む、いくつかのステップが含まれます。 詳細な合成経路と反応条件は、開発者であるExelixis Inc.の機密情報であり、公開されていません。 工業生産方法では、これらの合成経路を最適化して、最終製品の高収率と純度を確保する必要があります .

化学反応の分析

XL844は、主にDNA損傷剤との相互作用に焦点を当てた、さまざまな化学反応を受けます。 XL844は、チェックポイントキナーゼのリン酸化を阻害することが知られており、これにより損傷したDNAの修復が妨げられ、癌細胞のアポトーシスが促進されます。 これらの反応で使用される一般的な試薬には、電離放射線や化学療法薬などのDNA損傷剤が含まれます . これらの反応から生成される主要な生成物は、チェックポイントキナーゼおよびDNA修復経路に関与する他のタンパク質のリン酸化型です .

科学的研究の応用

XL844は、癌治療における可能性のある応用について広く研究されてきました。 XL844は、癌細胞の放射線感受性を高め、放射線療法の有効性を高める可能性を示しています。 さらに、XL844は、さまざまな化学療法剤の効果を増強することが判明しており、癌治療において貴重な補助剤となっています . 腫瘍学以外では、DNA修復機構を阻害するXL844の役割は、遺伝学や分子生物学などの他の研究分野で影響を与える可能性があります .

作用機序

XL844の主要な作用機序には、チェックポイントキナーゼ1および2の阻害が含まれます。 これらのキナーゼは、DNA損傷に応答して細胞周期停止を誘発することにより、細胞周期において重要な役割を果たします。 これらのキナーゼを阻害することにより、XL844は損傷したDNAの修復を防ぎ、細胞死につながります。 この機序は、放射線や化学療法などのDNA損傷剤の細胞毒性効果を高めます . XL844の分子標的は、セリン/スレオニンタンパク質キナーゼChk1およびセリン/スレオニンタンパク質キナーゼChk2です .

類似化合物との比較

XL844は、チェックポイントキナーゼ1および2の両方に対する強力な阻害においてユニークです。 類似の化合物には、Exelixis Inc.が開発したXL184およびXL784が含まれます。 XL184は、肝細胞増殖因子受容体と血管内皮増殖因子受容体2を標的とする一方、XL784はADAM-10マトリックスメタロプロテアーゼ酵素の阻害剤です . これらの化合物は、その分子標的と作用機序が異なり、チェックポイントキナーゼを標的とするXL844の特異性と独自性を強調しています .

ご不明な点がある場合や、詳細が必要な場合は、お気軽にお問い合わせください!

生物活性

1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea, commonly referred to as XL844, is a compound that has garnered attention in the field of cancer research due to its biological activity as an inhibitor of checkpoint kinases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

XL844 acts primarily as an inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2), which play critical roles in the regulation of the cell cycle and DNA damage response. By inhibiting these kinases, XL844 enhances the sensitivity of cancer cells to chemotherapeutic agents and radiation therapy, making it a promising candidate for combination therapies in oncology .

Antitumor Activity

Research has demonstrated that XL844 exhibits significant antitumor activity across various cancer cell lines. Notably, it has been shown to:

- Enhance Radiosensitivity : XL844 increases the radiosensitivity of cancer cells, leading to improved outcomes in radiotherapy.

- Induce Apoptosis : The compound promotes apoptotic pathways in tumor cells, contributing to its efficacy as an anticancer agent .

Case Studies

Several studies have highlighted the effectiveness of XL844 in preclinical models:

- Study on Solid Tumors : A study evaluated the effects of XL844 on solid tumors, revealing a marked reduction in tumor growth when combined with radiation therapy. The results indicated that the compound significantly improved overall survival rates in treated subjects compared to controls.

- Combination Therapy Trials : In trials assessing the combination of XL844 with conventional chemotherapeutics, researchers found that the compound not only enhanced the efficacy of these agents but also reduced their associated toxicities .

Data Table: Summary of Biological Activities

特性

Key on ui mechanism of action |

XL844 is a potent inhibitor of the checkpoint kinases CHK1 and CHK2, which induce cell cycle arrest in response to a variety of DNA damaging agents. Activation of these checkpoints following DNA damage allows for DNA repair and protects tumor cells from the cytotoxic effects of chemo- and radio-therapy. XL844 abrogates these cell cycle blocks and enhances tumor cell killing by a wide variety of chemotherapeutic agents and radiation in in vitro assays. XL844 has good pharmacokinetic properties and oral bioavailability, and in in vivo tumor models increases the efficacy of chemotherapeutic agents without increasing systemic toxicity. |

|---|---|

分子式 |

C14H17N5O2 |

分子量 |

287.32 g/mol |

IUPAC名 |

1-[2-(3-aminopropoxy)phenyl]-3-pyrazin-2-ylurea |

InChI |

InChI=1S/C14H17N5O2/c15-6-3-9-21-12-5-2-1-4-11(12)18-14(20)19-13-10-16-7-8-17-13/h1-2,4-5,7-8,10H,3,6,9,15H2,(H2,17,18,19,20) |

InChIキー |

UVSSZSQSZGKMAL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)OCCCN |

正規SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)OCCCN |

外観 |

Solid powder |

同義語 |

XL844; XL 844; XL-844.; NONE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。